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Pharmacokinetics of Selexipag: An In-depth
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of

Selexipag, a selective prostacyclin IP receptor agonist used in the treatment of pulmonary

arterial hypertension (PAH). The information is compiled from publicly available data, including

regulatory submissions and peer-reviewed literature, to support research and development

activities.

Introduction to Selexipag
Selexipag is an orally active, selective, non-prostanoid prostacyclin receptor (IP receptor)

agonist.[1][2][3] It is structurally distinct from prostacyclin and its analogs.[4] The therapeutic

efficacy of Selexipag is primarily attributed to its active metabolite, ACT-333679 (MRE-269),

which is approximately 37 times more potent as an IP receptor agonist than the parent drug.[1]

[5][6] By activating the IP receptor, Selexipag and its active metabolite induce vasodilation and

inhibit cell proliferation in the pulmonary arteries, addressing key pathological features of PAH.

[1][2]
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The pharmacokinetic properties of Selexipag and its active metabolite, ACT-333679, have been

characterized in healthy volunteers and patients with PAH.[5][7] Key quantitative data are

summarized in the following tables for ease of comparison.

Table 1: Single-Dose Pharmacokinetic Parameters of
Selexipag and ACT-333679 in Healthy Adults

Parameter Selexipag ACT-333679

Tmax (median, h) 1.0 - 3.0 3.0 - 4.0

Cmax (dose-normalized) Dose-proportional
Slightly less than dose-

proportional

AUC (dose-normalized) Dose-proportional
Slightly less than dose-

proportional

t½ (mean, h) 0.8 - 2.5 6.2 - 13.5

Volume of Distribution (Vd/F, L) 11.7 Not Reported

Total Body Clearance (CL/F,

L/h)
17.9 Not Reported

Data compiled from multiple sources.[1][5][8][9]

Table 2: Steady-State Pharmacokinetic Parameters of
Selexipag and ACT-333679 (Multiple Doses)

Parameter Selexipag ACT-333679

Time to Steady State ~3 days ~3 days

Accumulation Ratio No significant accumulation No significant accumulation

Systemic Exposure Ratio

(Metabolite:Parent)
-

3- to 4-fold higher than

Selexipag

Data compiled from multiple sources.[5][10]
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Table 3: Physicochemical and ADME Properties
Parameter Selexipag ACT-333679

Bioavailability (%) ~49% (Absolute) -

Plasma Protein Binding (%) ~99% ~99%

Bound Proteins
Albumin and α1-acid

glycoprotein

Albumin and α1-acid

glycoprotein

Primary Route of Elimination Metabolism Metabolism

Excretion ~93% in feces (as metabolites) Not found in urine

Data compiled from multiple sources.[1][4][8][9]

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Absorption
Following oral administration, Selexipag is rapidly absorbed, with peak plasma concentrations

(Tmax) of the parent drug occurring within 1 to 3 hours.[4][11] The active metabolite, ACT-

333679, is formed quickly, reaching its Tmax between 3 and 4 hours.[5][11] The absolute

bioavailability of Selexipag is approximately 49%, which is likely due to a significant first-pass

metabolism effect.[1][4]

Effect of Food: Administration with a high-fat meal does not significantly alter the total exposure

(AUC) of Selexipag or its active metabolite. However, it can delay the rate of absorption,

resulting in a lower Cmax and a prolonged Tmax for Selexipag.[8][12]

Distribution
Both Selexipag and ACT-333679 are highly bound to plasma proteins (approximately 99%),

primarily to albumin and alpha-1-acid glycoprotein in equal measure.[1] The volume of

distribution of Selexipag at steady state is 11.7 L, indicating some distribution into tissues.

Metabolism
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The biotransformation of Selexipag is extensive and crucial for its pharmacological activity.

Phase I Metabolism

Phase II Metabolism
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Glucuronide Conjugates

UGT1A3
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Mechanism of action of Selexipag via the IP receptor.

Binding of Selexipag or ACT-333679 to the IP receptor on pulmonary arterial smooth muscle

cells activates the associated Gs alpha subunit of the G-protein. This, in turn, stimulates

adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate

(cAMP). [4]Elevated cAMP levels activate Protein Kinase A (PKA), which leads to a cascade of

downstream effects including the relaxation of vascular smooth muscle (vasodilation) and the

inhibition of proliferative signaling pathways. [2][4]

Experimental Protocols
The following sections describe representative methodologies for key experiments used to

characterize the pharmacokinetics of Selexipag.
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Clinical Pharmacokinetic Study (e.g., GRIPHON Trial
Sub-study)
Objective: To characterize the population pharmacokinetics of Selexipag and ACT-333679 in

patients with PAH and to identify covariates influencing drug exposure.

Methodology:

Study Design: A multicenter, double-blind, placebo-controlled study in patients with PAH.

[10]A subset of patients participates in a sparse pharmacokinetic sampling protocol.

Dosing Regimen: Patients are initiated on 200 µg of Selexipag twice daily, with weekly up-

titration in 200 µg increments to the maximum tolerated dose, up to 1600 µg twice daily.

[10]3. Blood Sampling: Sparse blood samples are collected to determine trough plasma

concentrations at baseline and various weeks post-treatment (e.g., Weeks 4, 8, 16, 26, 52).

[6]An additional steady-state sample is drawn at a randomized time point (e.g., 0.5-12 hours

post-dose) at a specific visit (e.g., Week 16) to better characterize the concentration-time

course. [6]4. Bioanalysis: Plasma concentrations of Selexipag and ACT-333679 are

determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-

MS/MS) method.

Data Analysis: A population pharmacokinetic (PopPK) modeling approach is used to analyze

the sparse concentration-time data. The model is typically a two-compartment model for both

the parent drug and metabolite, with first-order absorption, distribution, and elimination.

[6]Covariate analysis is performed to assess the influence of factors such as demographics,

disease characteristics, and concomitant medications on pharmacokinetic parameters.

Bioanalytical Method for Plasma Quantification
Objective: To accurately and precisely quantify concentrations of Selexipag and ACT-333679 in

human plasma.

Methodology:

Technique: Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry

(UPLC-MS/MS).
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Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to

extract the analytes and an internal standard (e.g., Diazepam or a deuterated analog of

Selexipag) from the plasma matrix. [1]3. Chromatographic Separation:

Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).

[1] * Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1%

formic acid in water) and an organic solvent (e.g., acetonitrile).

Flow Rate: Typically 0.3-0.5 mL/min.

Mass Spectrometric Detection:

Ionization: Electrospray Ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring

specific parent-to-daughter ion transitions for each analyte and the internal standard. [1] *

Example Transitions: Selexipag (m/z 497.4 → 302.2), ACT-333679 (m/z 420.1 → 378.2).

[1]5. Validation: The method is validated according to regulatory guidelines (e.g., FDA,

EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vitro Metabolic Stability in Human Hepatocytes
Objective: To determine the rate of metabolism of Selexipag in a whole-cell system containing

both Phase I and Phase II enzymes.

Methodology:

System: Cryopreserved or fresh human hepatocytes in suspension.

Incubation:

Hepatocytes are pre-warmed at 37°C in incubation medium (e.g., Williams' Medium E).

The reaction is initiated by adding Selexipag (typically at a concentration of 1 µM) to the

hepatocyte suspension (e.g., 0.5-1.0 x 10^6 viable cells/mL). [12][13] * The mixture is

incubated at 37°C in a shaking water bath or orbital shaker.
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Sampling: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

[14]4. Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic

solvent (e.g., acetonitrile) containing an internal standard. [12][14]5. Analysis: Samples are

centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of

the remaining parent drug.

Data Analysis: The natural logarithm of the percentage of Selexipag remaining is plotted

against time. The slope of this line is used to calculate the in vitro half-life (t½) and the

intrinsic clearance (CLint).

Human ADME Study with Radiolabeled Selexipag
Objective: To determine the mass balance, routes of excretion, and metabolic profile of

Selexipag in humans.

Methodology:

Study Population: A small cohort of healthy male subjects.

Dosing: Subjects receive a single oral dose of Selexipag containing a therapeutic amount of

non-radiolabeled drug mixed with a trace amount of radiolabeled ([¹⁴C]) Selexipag.

Sample Collection:

Blood, plasma, urine, and feces are collected at predefined intervals for an extended

period (e.g., until >90% of the radioactive dose is recovered or radioactivity in excreta falls

below a certain threshold). [15]4. Analysis:

Total Radioactivity: Total radioactivity in all matrices is measured using liquid scintillation

counting (LSC) or accelerator mass spectrometry (AMS).

Metabolite Profiling: Samples (pooled plasma, urine, and fecal homogenates) are

analyzed using radio-chromatography (e.g., HPLC with an in-line radioactivity detector) to

separate the parent drug from its metabolites.

Metabolite Identification: The structure of significant metabolites is elucidated using high-

resolution mass spectrometry (e.g., LC-MS/MS with Q-TOF).
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Data Reporting: The report includes the total recovery of radioactivity, the percentage of the

dose excreted in urine and feces, and the relative abundance of Selexipag and each

metabolite in plasma and excreta.

Pharmacokinetic Analysis Workflow Diagram
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Typical workflow for a clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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